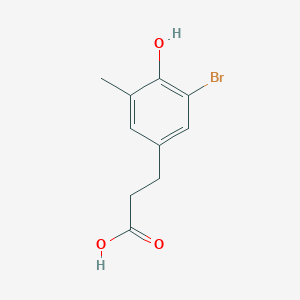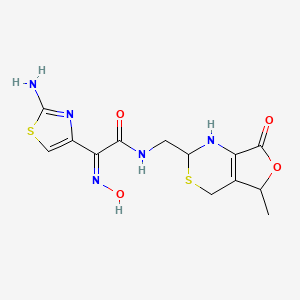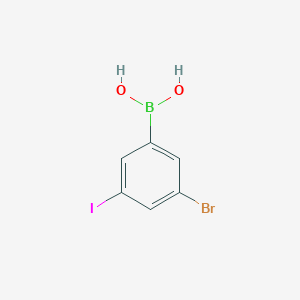
3-Brom-5-iodphenylboronsäure
Übersicht
Beschreibung
“3-Bromo-5-iodophenylboronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in various chemical reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones .
Chemical Reactions Analysis
Organoboron compounds like “3-Bromo-5-iodophenylboronic acid” are involved in various chemical reactions. These include oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
3-Brom-5-iodphenylboronsäure: ist ein wichtiges Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese zu bilden. Diese Reaktion ist essentiell für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika, Agrochemikalien und organischer Materialien .
Sensorentwicklung
Boronsäuren, einschließlich This compound, haben einzigartige Wechselwirkungen mit Diolen und Lewis-Basen wie Fluorid- oder Cyanidanionen. Diese Eigenschaften machen sie zu exzellenten Kandidaten für die Entwicklung von Sensoren, die Zucker, Alkohole und andere Verbindungen mit Diolgruppen nachweisen können .
Medizinische Chemie
In der medizinischen Chemie kann This compound verwendet werden, um borhaltige Arzneimittelkandidaten zu erzeugen. Die Fähigkeit von Bor, kovalente Bindungen mit organischen Molekülen zu bilden, macht es zu einem wertvollen Bestandteil bei der Entwicklung neuer therapeutischer Mittel .
Bausteine der organischen Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere in Reaktionen, die die Einführung von Bormoietäten in organische Gerüste erfordern. Diese Reaktionen können zur Bildung neuer Moleküle mit potenziellen Anwendungen in verschiedenen Industrien führen .
Proteinmanipulation und -modifikation
Die Wechselwirkung von Boronsäuren mit Proteinen ermöglicht deren Verwendung bei der Proteinmanipulation und -modifikation. Diese Anwendung ist entscheidend in der biologischen Forschung, wo die Modifikation von Proteinen zum Verständnis ihrer Funktion und Wechselwirkungen beitragen kann .
Entwicklung von Therapeutika
Boronsäuren sind an der Entwicklung von Therapeutika beteiligt, insbesondere im Bereich der Glykobiologie. Sie können verwendet werden, um Moleküle zu erzeugen, die mit Kohlenhydraten interagieren, was für die Entwicklung von Medikamenten wichtig ist, die auf Stoffwechselerkrankungen abzielen .
Elektrophorese und Trenntechnologien
Aufgrund ihrer Affinität zu Diolen können Boronsäuren in der Elektrophorese und anderen Trenntechnologien verwendet werden, um Biomoleküle wie Nukleinsäuren und Proteine zu isolieren und zu reinigen, was für analytische und diagnostische Anwendungen von entscheidender Bedeutung ist .
Kontrollierte Freisetzungssysteme
In der Pharmazie kann This compound in Polymere eingebaut werden, die auf Glukosespiegel reagieren, was zur kontrollierten Freisetzung von Insulin führt. Diese Anwendung ist besonders vielversprechend für die Behandlung von Diabetes .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-5-iodophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
3-Bromo-5-iodophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-iodophenylboronic acid participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The result of the action of 3-Bromo-5-iodophenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical synthesis .
Action Environment
The action of 3-Bromo-5-iodophenylboronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . These factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(3-bromo-5-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNOFYLAAPTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)I)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



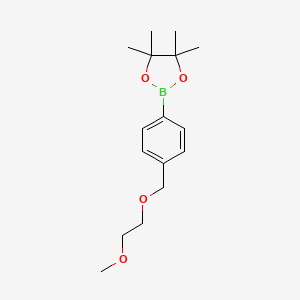
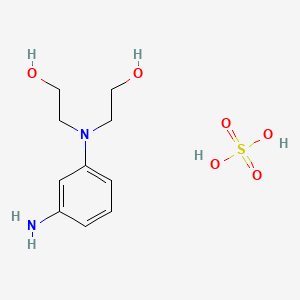
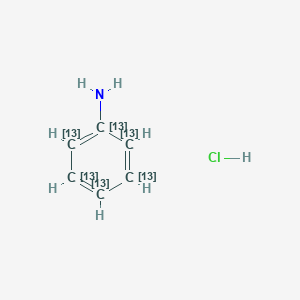
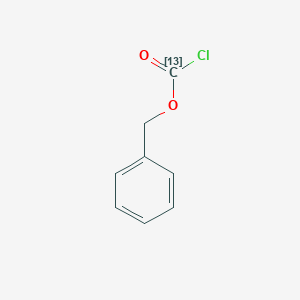

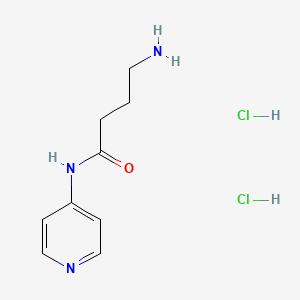
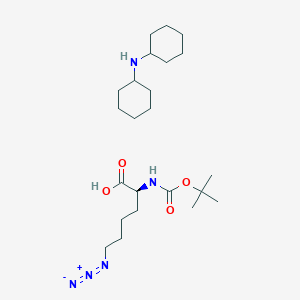
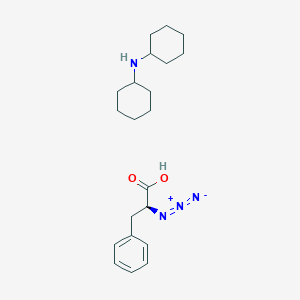
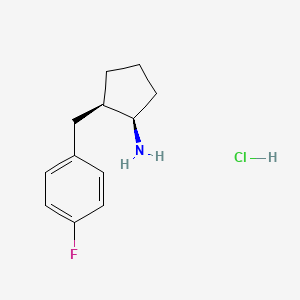
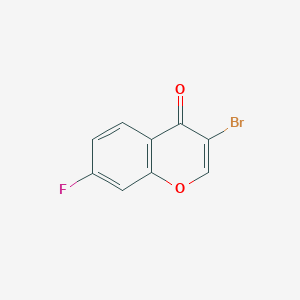
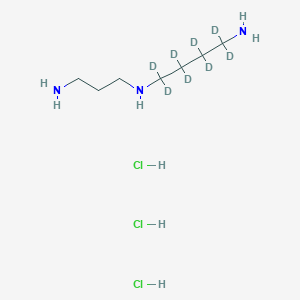
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
